molecular formula C12H16O3 B13649784 2-Ethoxycarbonyl-6-isopropylphenol

2-Ethoxycarbonyl-6-isopropylphenol

Cat. No.: B13649784
M. Wt: 208.25 g/mol
InChI Key: BXXDXAFVVWZOIL-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-isopropylbenzoate is an organic compound with the molecular formula C₁₂H₁₆O₃ It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the hydroxyl group is replaced by an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-3-isopropylbenzoate typically involves the esterification of 2-hydroxy-3-isopropylbenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-hydroxy-3-isopropylbenzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3-isopropylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: The major products include 2-hydroxy-3-isopropylbenzaldehyde or 2-hydroxy-3-isopropylbenzoquinone.

    Reduction: The major product is 2-hydroxy-3-isopropylbenzyl alcohol.

    Substitution: The major products include 2-chloro-3-isopropylbenzoate or 2-bromo-3-isopropylbenzoate.

Scientific Research Applications

Ethyl 2-hydroxy-3-isopropylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3-isopropylbenzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In drug development, it may act by modulating signaling pathways or interacting with specific receptors.

Comparison with Similar Compounds

Ethyl 2-hydroxy-3-isopropylbenzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Lacks the hydroxyl and isopropyl groups, making it less versatile in chemical reactions.

    Methyl 2-hydroxy-3-isopropylbenzoate: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and applications.

    2-Hydroxy-3-isopropylbenzoic acid: The parent acid form, which can be used as a precursor in the synthesis of the ester.

Ethyl 2-hydroxy-3-isopropylbenzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-hydroxy-3-propan-2-ylbenzoate

InChI

InChI=1S/C12H16O3/c1-4-15-12(14)10-7-5-6-9(8(2)3)11(10)13/h5-8,13H,4H2,1-3H3

InChI Key

BXXDXAFVVWZOIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1O)C(C)C

Origin of Product

United States

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